REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][CH:4]=1.[NH3:13].CCO>>[NH2:13][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][OH:12])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
N.CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved with anhydrous THF (10 mL)
|
Type
|
ADDITION
|
Details
|
Me2S was added
|
Type
|
WAIT
|
Details
|
at room temperature for 2 d
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo, 6 N HCl (10 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70° C. for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Water (20 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to dryness under high vacuum
|
Type
|
WASH
|
Details
|
washed with MeOH/CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel (5:3:92 CH3OH—NH3 H2O—CH2Cl2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC=C(C=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 820 mg | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |